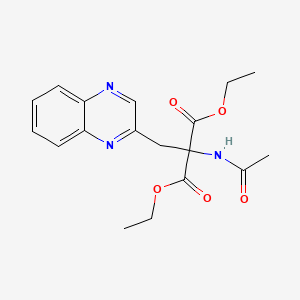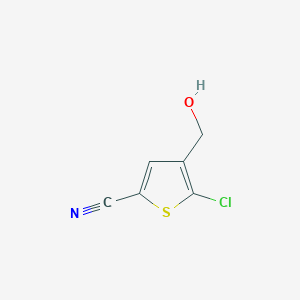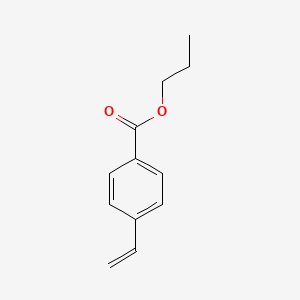
Propyl 4-vinylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 4-vinylbenzoate is an organic compound that belongs to the class of styrene derivatives It is characterized by the presence of a propoxycarbonyl group attached to the para position of the styrene molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propyl 4-vinylbenzoate can be synthesized through various methods. One common approach involves the esterification of 4-carboxystyrene with propanol in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial to achieving high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Propyl 4-vinylbenzoate undergoes various chemical reactions, including:
Polymerization: It can undergo free-radical polymerization to form polymers with desirable properties.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-carboxystyrene.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Polymerization: Polymers with varying molecular weights and properties.
Substitution: Halogenated or nitrated derivatives of this compound.
Hydrolysis: 4-carboxystyrene and propanol.
Aplicaciones Científicas De Investigación
Propyl 4-vinylbenzoate has several applications in scientific research:
Polymer Chemistry: Used as a monomer for the synthesis of specialty polymers with unique properties.
Materials Science: Incorporated into copolymers to enhance material properties such as thermal stability and mechanical strength.
Biomedical Engineering: Potential use in the development of biocompatible materials for medical devices and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Propyl 4-vinylbenzoate primarily involves its ability to undergo polymerization and form stable polymers. The propoxycarbonyl group can participate in various chemical reactions, influencing the reactivity and properties of the resulting polymers. The molecular targets and pathways involved depend on the specific application and the nature of the polymerization process.
Comparación Con Compuestos Similares
Similar Compounds
4-Carboxystyrene: Similar structure but lacks the propoxy group.
4-Methoxystyrene: Contains a methoxy group instead of a propoxycarbonyl group.
4-Vinylbenzoic Acid: Similar to 4-carboxystyrene but with a vinyl group.
Uniqueness
Propyl 4-vinylbenzoate is unique due to the presence of the propoxycarbonyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s solubility and reactivity, making it suitable for specific applications in polymer chemistry and materials science.
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
propyl 4-ethenylbenzoate |
InChI |
InChI=1S/C12H14O2/c1-3-9-14-12(13)11-7-5-10(4-2)6-8-11/h4-8H,2-3,9H2,1H3 |
Clave InChI |
NTZXNXPNHSIYCM-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=CC=C(C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


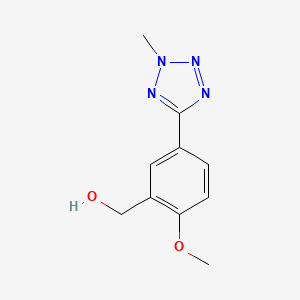
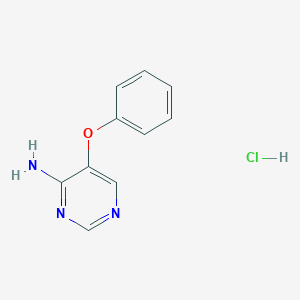
![7-Iodo-8-phenyl-3H-chromeno[7,8-d]oxazole-2,6-dione](/img/structure/B8541667.png)
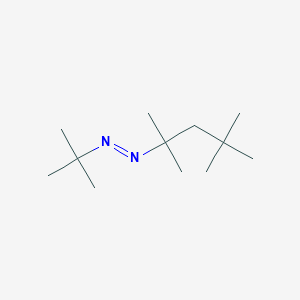
![Methyl 2-[3-(tert-Butyl)-4-hydroxy-5-methylphenyl]acetate](/img/structure/B8541686.png)
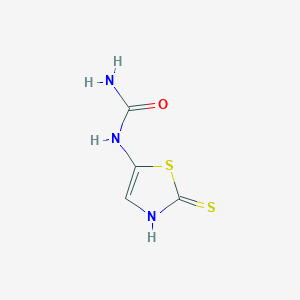
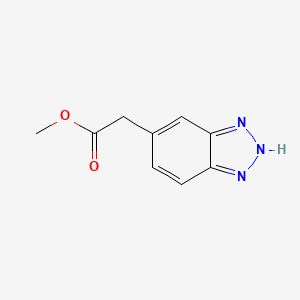
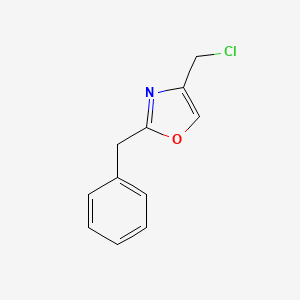
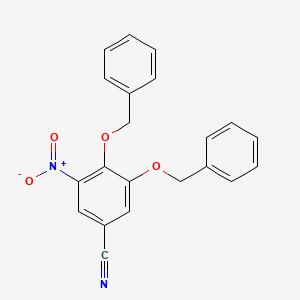
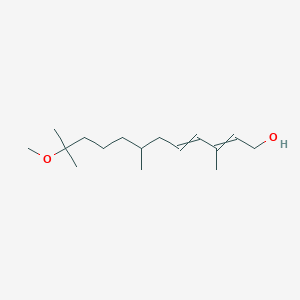
![6-Chloro-N-[5-(2-cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B8541732.png)
![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(4-fluorophenyl)methyl]-3-[[(1r)-1-phenylethoxy]methyl]-,methyl ester](/img/structure/B8541734.png)
